Product packaging for 6-Bromo-2-methylpyrazolo[1,5-a]pyridine(Cat. No.:)

6-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B7358325
M. Wt: 211.06 g/mol
InChI Key: VKWQBBXKQSOXSZ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a brominated heteroaromatic compound with the molecular formula C8H7BrN2 . It features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its planar and rigid structure, which facilitates interactions with various biological targets. The bromine substituent at the 6-position makes this compound a versatile and valuable synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig reactions . Compounds based on the pyrazolo[1,5-a]pyridine scaffold have been investigated for their potential as kinase inhibitors in targeted cancer therapies . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B7358325 6-Bromo-2-methylpyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQBBXKQSOXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260710-39-0
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyridine
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Synthetic Methodologies and Strategies

General Approaches for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is primarily achieved through the formation of the five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. The key strategies involve forming new bonds between strategically chosen precursors that contain the necessary atoms and functional groups to build the bicyclic system. These methods include cyclocondensation reactions, multicomponent strategies, and cycloaddition reactions.

Cyclocondensation Reactions with N-Aminopyrazoles

One of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related and foundational structure, involves the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound. rsc.org This strategy allows for significant structural diversity in the final product, as substituents can be readily introduced on both the pyrazole and the newly formed pyrimidine ring. rsc.org

The reaction between 5-aminopyrazoles and β-dicarbonyl compounds (such as β-diketones and β-ketoesters) is a frequently employed strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound. nih.gov The reaction typically proceeds under acidic conditions, which facilitate the cyclization and subsequent dehydration to form the aromatic fused ring system. nih.gov The choice of β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine portion of the molecule. nih.gov For instance, an efficient synthesis of uniquely substituted pyrazolo[1,5-a]pyridines has been developed through the cross-dehydrogenative coupling of N-amino-2-iminopyridines with various β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen. nih.govacs.org

A plausible mechanism involves the initial nucleophilic addition of the amino group of the pyrazole to one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where a nitrogen atom from the pyrazole ring attacks the second carbonyl group, leading to a bicyclic intermediate that then dehydrates to yield the final pyrazolo[1,5-a]pyrimidine product. nih.gov

Reactant 1Reactant 2ConditionsProduct ClassYield (%)
N-amino-2-imino-pyridineEthyl acetoacetateEthanol, Acetic Acid, O₂, 130°C7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94% nih.govacs.org
N-amino-2-imino-pyridineAcetylacetoneEthanol, Acetic Acid, O₂, 130°C3-Acetyl-7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine81% nih.gov

β-Enaminones are versatile building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines. The cyclocondensation reaction between aminopyrazoles and β-enaminones provides a direct route to this heterocyclic system. researchgate.net This approach has been shown to be highly efficient, particularly when assisted by microwave irradiation, which can lead to high yields in short reaction times under solvent- and catalyst-free conditions. researchgate.net

The reaction proceeds through the nucleophilic attack of the aminopyrazole on the β-carbon of the enaminone, followed by cyclization and elimination of an amine. This method offers a high degree of regioselectivity. researchgate.net A one-pot methodology has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines through a cyclocondensation reaction involving aminopyrazoles and enaminones in the presence of potassium persulfate (K₂S₂O₈). nih.gov

Reactant 1Reactant 2ConditionsOverall Yield (%)
Methyl ketonesN,N-dimethylformamide-dimethylacetal (DMF-DMA)MW irradiation, 160°C, 15 min83-97% (for β-enaminone intermediate) rsc.org
β-enaminone3-methyl-1H-pyrazol-5-amine-67-93% (for final pyrazolo[1,5-a]pyrimidine) rsc.org

β-Ketonitriles and their enamine derivatives are also effective 1,3-biselectrophiles for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org The reaction of 5-aminopyrazoles with β-ketonitriles, such as aroylacetonitriles, can lead to the formation of pyrazolo[1,5-a]pyrimidines, although in some cases, the isomeric pyrazolo[3,4-b]pyridines can also be formed. beilstein-journals.org The reaction outcome can be influenced by the substituents on the pyrazole ring. beilstein-journals.org

Furthermore, microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles has been shown to regioselectively produce functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to complex molecules. ajol.info For the synthesis of the pyrazolo[1,5-a]pyrimidine core, a well-established three-component reaction involves the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound such as malononitrile or ethyl cyanoacetate. nih.gov This one-pot process proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by the active methylene compound, followed by cyclization to yield the final fused heterocyclic system. nih.gov These reactions are highly atom-economical and often proceed with high selectivity and yield. ajol.info

Reactant 1Reactant 2Reactant 3Product Class
3-Amino-1H-pyrazolesAldehydesMalononitrilePyrazolo[1,5-a]pyrimidines
3-Amino-1H-pyrazolesAldehydesEthyl cyanoacetatePyrazolo[1,5-a]pyrimidines
EnaminonesBenzaldehydeHydrazine-HCl1-H-pyrazole derivatives

Oxidative [3+2] Cycloaddition of N-Aminopyridines and Unsaturated Systems

A modern and efficient strategy for the synthesis of the pyrazolo[1,5-a]pyridine core involves the oxidative [3+2] cycloaddition of N-aminopyridines with various unsaturated compounds. organic-chemistry.org This method is notable for being metal-free and often proceeding at room temperature under an oxygen atmosphere. organic-chemistry.org The N-aminopyridine acts as a 1,3-dipole precursor that reacts with dipolarophiles like α,β-unsaturated carbonyl compounds, electron-withdrawing olefins, or alkynes. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism is proposed to proceed through a sequence of cycloaddition, oxidation, and aromatization steps to furnish the final pyrazolo[1,5-a]pyridine product. organic-chemistry.org This approach demonstrates broad substrate compatibility, with both electron-donating and electron-withdrawing groups being well-tolerated, and can achieve yields of up to 95%. organic-chemistry.org A TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds has also been developed, offering high yields and predictable regioselectivity. acs.org This method highlights the versatility of cycloaddition strategies in constructing this important heterocyclic scaffold. organic-chemistry.orgmdpi.com

N-AminopyridineUnsaturated SystemConditionsYield (%)
Substituted N-aminopyridinesα,β-Unsaturated carbonyls/olefinsNMP, O₂, Room Temperatureup to 95% organic-chemistry.org
Substituted N-aminopyridinesα,β-Unsaturated compoundsTEMPO, various solvents, 100-120°CGood to excellent acs.org

Intramolecular Annulation and Ring-Closure Approaches

Intramolecular annulation provides a powerful route to the pyrazolo[1,5-a]pyridine skeleton. These methods typically involve the formation of the pyrazole ring fused to a pre-existing pyridine structure. One common strategy involves the cyclization of appropriately substituted pyridine derivatives. For instance, the synthesis of pyrazolo[1,5-a]pyridines can be achieved through the intramolecular cyclization of transient nitrenes and ethynylpyridines. Another approach involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid medium, which has been successfully applied to the synthesis of related imidazo[1,5-a]pyridines and can be conceptually extended to pyrazolo systems. beilstein-journals.org

A notable example of a related ring-closure is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines. doi.org In this approach, an N-aminopyridinium salt reacts with an alkene in the presence of an oxidizing agent like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) to afford the pyrazolo[1,5-a]pyridine core. While a specific example for the 6-bromo-2-methyl derivative via this route is not detailed in the available literature, the general applicability of this method suggests its potential. The reaction of 1-amino-5-bromo-2-chloro-3-ethoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate with acrylonitrile in the presence of TEMPO and DIPEA (N,N-Diisopropylethylamine) showcases the formation of a substituted pyrazolo[1,5-a]pyridine, highlighting the feasibility of incorporating a bromine atom at the 6-position through a functionalized pyridine precursor. doi.org

Targeted Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine (B6171016)

The introduction of a bromine atom at the 6-position of the 2-methylpyrazolo[1,5-a]pyridine scaffold can be achieved through two primary strategies: direct bromination of the pre-formed heterocyclic core or by carrying the bromine atom through the synthesis from a brominated precursor.

Direct Bromination Methods on Parent or Substituted Pyrazolo[1,5-a]pyridines

Direct bromination offers a straightforward approach to halogenated pyrazolo[1,5-a]pyridines. The regioselectivity of the bromination is influenced by the electronic properties of the heterocyclic system and the reaction conditions employed.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. researchgate.net While specific studies on the direct bromination of 2-methylpyrazolo[1,5-a]pyridine to yield the 6-bromo isomer are not extensively documented, the bromination of related pyrazolo[1,5-a]pyrimidines provides valuable insight. For instance, the reaction of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines with NBS in refluxing THF has been shown to afford the corresponding 3-bromo derivatives in good yields (70-98%). This suggests that the pyrazole ring is highly activated towards electrophilic substitution. The bromination of the pyridine ring of the pyrazolo[1,5-a]pyridine system would likely require more forcing conditions or a different regiochemical directing influence from the substituents. Photochemical bromination using NBS has also been explored for pyrazole derivatives, indicating another potential avenue for selective halogenation. chemicalbook.com

Starting MaterialBrominating AgentSolventConditionsProductYield (%)Reference
2-Methyl-7-(trichloromethyl)pyrazolo[1,5-a]pyrimidineNBSTHFReflux, 20 h3-Bromo-2-methyl-7-(trichloromethyl)pyrazolo[1,5-a]pyrimidine70-98
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineNBSTHFReflux, 20 h3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine70-98

Incorporation of Bromine Atom through Precursor Functionalization

An alternative and often more regioselective strategy involves the synthesis of the pyrazolo[1,5-a]pyridine ring system from a pyridine precursor that already contains a bromine atom at the desired position. For the synthesis of this compound, this would involve starting with a 5-bromopyridine derivative. For example, the reaction of a 2-amino-5-bromopyridine with a suitable three-carbon synthon could lead to the formation of the desired product. This approach ensures the unambiguous placement of the bromine atom at the 6-position of the final heterocyclic product. A general synthesis for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid starts from ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, which itself is synthesized from a brominated pyridine precursor, underscoring the utility of this strategy. nih.gov

Advanced Synthetic Protocols and Catalytic Transformations

The bromine atom in this compound serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for various applications by forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of aryl and heteroaryl halides.

The Sonogashira coupling, which pairs a halo-aromatic with a terminal alkyne, is another important C-C bond-forming reaction. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The Sonogashira coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines has been reported, showcasing the utility of this reaction on a similar heterocyclic system.

Coupling ReactionReactantsCatalyst SystemProduct TypeReference (Analogous Systems)
Suzuki-MiyauraBromo-pyridine/pyrimidine derivative, Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂, etc.Aryl-substituted pyridine/pyrimidine nih.gov
SonogashiraBromo-pyrazolo[1,5-a]pyrimidine derivative, Terminal alkynePd catalyst, Cu(I) co-catalystAlkynyl-substituted pyrazolo[1,5-a]pyrimidine

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly versatile and has been applied to a wide range of substrates, including bromopyridines. The amination of 3-halo-2-aminopyridines has been successfully demonstrated using palladium precatalysts with bulky biarylphosphine ligands such as RuPhos and BrettPhos. mdpi.com These conditions could likely be adapted for the amination of this compound with various primary and secondary amines.

C-O Bond Formation: Palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig etherification, allows for the synthesis of aryl ethers from aryl halides and alcohols or phenols. Similar to the C-N coupling, this reaction relies on palladium catalysts with specialized phosphine ligands to facilitate the coupling of alcohols and phenols with aryl halides.

Palladium-Catalyzed Cross-Coupling (e.g., Negishi, Suzuki)

The bromine atom at the C6 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are prominent examples of these powerful transformations. nih.govwikipedia.org

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the pyrazolo[1,5-a]pyrimidine core, a related scaffold, Suzuki coupling has been successfully applied to bromo-substituted positions. For instance, the reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids has been optimized using catalysts like PdCl₂(PPh₃)₂ in the presence of a base such as Na₂CO₃. nih.gov A significant challenge in these reactions can be the competing debromination side reaction. nih.gov The choice of catalyst, ligand, solvent, and base is critical to maximize the yield of the desired coupled product. nih.govmdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness in creating C-C bonds between complex molecules. wikipedia.orgorgsyn.org In the context of the pyrazolo[1,5-a]pyridine scaffold, Negishi cross-couplings have been utilized after regioselective metalation to introduce aryl and other groups at specific positions on the ring system. acs.orgacs.org For example, after functionalizing the C7 position via metalation, a subsequent palladium-catalyzed Negishi coupling with an aryl halide can be performed to yield a difunctionalized product. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Conditions for Related Heterocycles
Reaction TypeSubstrateCatalyst/LigandBaseSolventKey FindingReference
Suzuki-Miyaura3-bromo pyrazolo[1,5-a]pyrimidin-5-onePdCl₂(PPh₃)₂Na₂CO₃DioxaneOptimization required to minimize debromination. nih.gov
NegishiC7-metalated 2-phenylpyrazolo[1,5-a]pyridinePd(dba)₂/tfpNot ApplicableTHFEffective for difunctionalization after metalation. acs.org
Suzuki-MiyauraBromobenzene (Model)Pd-supported PMOK₂CO₃Not SpecifiedCatalyst support influences reaction rate. mdpi.com
Copper-Mediated Functionalizations

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methods for certain transformations. nih.gov These methods are particularly useful for forming carbon-heteroatom and carbon-carbon bonds.

For the pyrazolo[1,5-a]pyridine and related scaffolds, copper-mediated reactions have been employed for various functionalizations. One key application is in amination reactions, such as the Ullmann condensation. An innovative approach using copper(I) iodide (CuI) as a catalyst under microwave heating has been developed for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, offering good yields and short reaction times. mdpi.com Another strategy involves copper-mediated allylation. Following the magnesiation of a pyrazolo[1,5-a]pyridine derivative, a copper-mediated reaction with allyl bromide can introduce an allyl group onto the heterocyclic core. acs.orgacs.org Furthermore, a microwave-assisted, copper-catalyzed approach has been used to synthesize triazole-linked glycohybrids from 7-O-propargylated pyrazolo[1,5-a]pyrimidines, showcasing the versatility of copper catalysis in creating complex molecular architectures. nih.gov

Regioselective Metalation and Functionalization (e.g., using Mg- and Zn-TMP Bases)

Directing functionalization to a specific position on the pyrazolo[1,5-a]pyridine ring is a significant synthetic challenge. Regioselective metalation using sterically hindered, non-nucleophilic bases like magnesium- and zinc-based 2,2,6,6-tetramethylpiperidyl (TMP) amides provides a powerful solution. acs.orgacs.orgnih.gov This strategy allows for the deprotonation of specific C-H bonds, creating an organometallic intermediate that can be trapped with an electrophile to introduce a new functional group with high precision.

Research has shown that treating the parent pyrazolo[1,5-a]pyridine with TMPMgCl·LiCl leads to magnesiation at the C7-position. acs.orgacs.org The resulting magnesium species can then react with electrophiles like iodine to yield 7-iodopyrazolo[1,5-a]pyridine in high yield. acs.org The regioselectivity can be altered by the presence of substituents or additives. For example, the presence of a Lewis acid like BF₃·OEt₂ can direct metalation to positions that are otherwise inaccessible. acs.orgnih.gov This methodology has been extended to functionalize various positions, including C2 and C6 (the latter via a sulfoxide-directed ortho-metalation), demonstrating the high degree of control achievable with these TMP bases. acs.orgacs.org

Table 2: Regioselective Metalation of the Pyrazolo[1,5-a]pyridine Scaffold
Position FunctionalizedReagentElectrophileProductYieldReference
C7TMPMgCl·LiClI₂7-Iodopyrazolo[1,5-a]pyridine93% acs.org
C7TMPMgCl·LiClC₂Br₂Cl₄7-Bromopyrazolo[1,5-a]pyridine69% acs.org
C6TMPMgCl·LiCl (with C7-sulfoxide directing group)Iodobenzene (via Negishi coupling)6-Phenyl-7-sulfoxide-pyrazolo[1,5-a]pyridine89% acs.org

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus improving atom economy and synthetic efficiency. acs.orgrsc.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often using a transition metal catalyst.

For the pyrazolo[1,5-a]pyridine scaffold, palladium-catalyzed C-H activation has been developed for direct arylation. acs.org Studies have shown that it is possible to selectively arylate the C3 and C7 positions of pyrazolo[1,5-a]pyridines using aryl iodides. The regioselectivity is controlled by the choice of additive; for example, using cesium(I) fluoride as an additive directs arylation to the C3 position, while silver(I) carbonate promotes functionalization at the C7 position. acs.org This methodology offers good compatibility with various functional groups. acs.org Another approach involves cross-dehydrogenative coupling (CDC), where two C-H bonds are coupled directly under oxidative conditions, representing an ideal in atom-economical synthesis. nih.govacs.org

Green Chemistry Considerations in Synthetic Design (e.g., Microwave Irradiation, Solvent-Free Conditions)

Incorporating green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key techniques applied to the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles include the use of microwave irradiation, ultrasound, and solvent-free or alternative solvent systems. bme.hu

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, it has been successfully used in copper-catalyzed amination reactions. mdpi.com Similarly, the synthesis of pyrazolo[3,4-b]pyridines has been efficiently achieved through one-pot multi-component reactions under microwave conditions. africaresearchconnects.com

Ultrasonic irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. The synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation reactions has been accomplished in as little as five minutes with good to excellent yields using this method. nih.gov

Solvent-free conditions or the use of environmentally benign solvents are also central to green synthesis. One-pot, solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been reported. researchgate.net Additionally, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been explored as a green reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in

Reactivity and Post Synthetic Functionalization of 6 Bromo 2 Methylpyrazolo 1,5 a Pyridine

Electrophilic Aromatic Substitution Patterns on the Pyrazolo[1,5-a]pyridine (B1195680) Core

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack, with the substitution pattern being highly dependent on the reaction conditions and the nature of the electrophile. Molecular orbital calculations and experimental evidence have shown that the pyrazole (B372694) moiety is generally more reactive towards electrophiles than the pyridine (B92270) ring.

In the parent pyrazolo[1,5-a]pyrimidine (B1248293), nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position, yielding the 3-nitro derivative. researchgate.net Conversely, using nitric acid in acetic anhydride (B1165640) leads to the formation of the 6-nitro compound. researchgate.netdocumentsdelivered.com Bromination reactions typically afford the 3-bromo and 3,6-dibromo products. researchgate.netdocumentsdelivered.com These outcomes highlight the ability to control the regioselectivity of electrophilic substitution by carefully choosing the reagents.

For pyrazolo[1,5-a]pyrimidines, electrophilic substitution, such as halogenation and nitration, predominantly occurs at the pyrazole ring. nih.gov For instance, microwave-assisted halogenation using N-halosuccinimides can functionalize the 3-position of 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov The electronic properties of substituents on the pyrazolo[1,5-a]pyridine core can influence the site of electrophilic attack.

Interactive Table: Regioselectivity in Electrophilic Substitution of Pyrazolo[1,5-a]pyrimidines
ReagentPosition of SubstitutionProductReference
Nitric Acid/Sulfuric Acid33-Nitro-pyrazolo[1,5-a]pyrimidine researchgate.net
Nitric Acid/Acetic Anhydride66-Nitro-pyrazolo[1,5-a]pyrimidine researchgate.netdocumentsdelivered.com
Bromine3 and 63-Bromo- and 3,6-Dibromo-pyrazolo[1,5-a]pyrimidine researchgate.netdocumentsdelivered.com
N-Halosuccinimides (MW)33-Halo-7-arylpyrazolo[1,5-a]pyrimidine nih.gov

Nucleophilic Substitution and Cross-Coupling Reactions of the Bromine Atom

The bromine atom at the 6-position of 6-bromo-2-methylpyrazolo[1,5-a]pyridine (B6171016) is a key functional handle for introducing molecular diversity through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are particularly effective for C-C bond formation. nih.gov The Suzuki-Miyaura cross-coupling, for example, is a versatile method for creating biaryl compounds by reacting the bromo-substituted pyridine derivative with various arylboronic acids. mdpi.com This reaction is known for its tolerance of a wide array of functional groups and generally provides good yields. mdpi.com In a typical procedure, the reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com

The positions 5 and 7 of the fused pyrazolo[1,5-a]pyrimidine ring are also susceptible to nucleophilic aromatic substitution. nih.gov

Directed Metalation and Subsequent Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu This strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org While direct lithiation of pyridine can be complicated by the addition of the organometallic reagent to the ring, the use of appropriate DMGs can lead to efficient and selective metalation. harvard.edu

For pyridine derivatives, various functional groups can act as DMGs, enabling the introduction of a wide range of electrophiles. nih.gov The resulting lithiated species can be trapped with electrophiles to install new functional groups. This approach has been used to synthesize substituted azabiaryls through a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. nih.gov The use of hindered amide bases like TMPMgCl•LiCl has proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu

Functional Group Interconversions and Derivatization at Peripheral Positions

Beyond the reactions at the core, the peripheral functional groups of substituted pyrazolo[1,5-a]pyridines can be modified. For instance, a bromo substituent can be transformed into other functional groups. The Finkelstein reaction, which involves treating a halide with a sodium halide in acetone, can be used to convert chlorides to bromides or iodides. vanderbilt.edu

Hydroxyl groups can be converted to halides using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for chlorination and bromination, respectively. vanderbilt.edu Nitriles can be synthesized by displacing halides with a cyanide anion or by dehydrating amides. vanderbilt.edu These nitriles can then be reduced to aldehydes using reagents like DIBAL-H. vanderbilt.edu Azides, introduced by displacing halides, can be subsequently reduced to primary amines. vanderbilt.edu These transformations allow for the synthesis of a diverse library of compounds from a common intermediate.

Isotopic Labeling Methodologies for Mechanistic Studies (e.g., Deuteration)

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. In the context of pyrazolo[1,5-a]pyridine chemistry, isotopes such as deuterium (B1214612) (D) and fluorine-18 (B77423) (¹⁸F) have been utilized.

Deuteration can be achieved through various methods, including acid- or base-catalyzed exchange reactions or by quenching a metalated intermediate with a deuterium source like D₂O. The position of deuteration can provide insights into the most acidic protons in the molecule and the regioselectivity of metalation reactions.

Furthermore, the introduction of positron-emitting isotopes like ¹⁸F is crucial for the development of radiotracers for positron emission tomography (PET) imaging. researchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been labeled with ¹⁸F to evaluate their potential as tumor imaging agents. researchgate.net The synthesis of these labeled compounds often involves the nucleophilic substitution of a suitable precursor, such as a tosylate or a nitro compound, with ¹⁸F-fluoride. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-Bromo-2-methylpyrazolo[1,5-a]pyridine (B6171016) , a complete assignment of its proton (¹H) and carbon (¹³C) signals is essential for unambiguous characterization.

The ¹H NMR spectrum of This compound would be expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the fused ring system. The protons on the pyridine (B92270) ring, particularly those ortho and para to the bromine atom, would experience notable downfield shifts. The methyl protons at the 2-position would appear as a singlet, typically in the upfield region of the aromatic spectrum.

The coupling constants (J) between adjacent protons provide valuable information about their connectivity. For instance, the protons on the pyridine ring would exhibit characteristic ortho, meta, and para couplings, allowing for their precise assignment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) would be significantly influenced by the halogen's electronegativity and would appear at a distinct chemical shift. The other aromatic carbons and the methyl carbon would also have characteristic chemical shifts, which can be predicted based on substituent effects and comparison with related structures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.4~15
3~6.3~108
4~7.0~120
5~7.5~125
7~8.2~115
8a-~140
6-~110
2-~152

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed for a definitive structural assignment. researchgate.netresearchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For This compound , COSY would show correlations between the coupled protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the regiochemistry and observing through-space interactions between, for example, the methyl group protons and a nearby aromatic proton.

NMR spectroscopy is particularly powerful in distinguishing between isomers. For instance, if the bromine were at a different position on the pyridine ring, or the methyl group at a different position on the pyrazole (B372694) ring, the resulting NMR spectra would be distinctly different. The pattern of chemical shifts and, more definitively, the long-range correlations observed in the HMBC spectrum, would allow for the unambiguous determination of the correct regioisomer. The specific coupling patterns of the aromatic protons are also a key indicator of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of This compound , which is C₈H₇BrN₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units for the M+ and M+2 ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron impact (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and can be used to confirm its structure. For This compound , key fragmentation pathways would likely involve:

Loss of a bromine radical: This would result in a significant fragment ion at [M-Br]⁺.

Loss of a methyl radical: A fragment corresponding to [M-CH₃]⁺ would also be expected.

Cleavage of the pyrazole ring: Fragmentation of the heterocyclic core could lead to the formation of various smaller charged species. The stability of the pyrazolo[1,5-a]pyridine (B1195680) ring system would influence the relative abundance of these fragments.

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, an experimental IR spectrum would be crucial for confirming the presence of its key structural features.

Based on the structure of this compound, the expected characteristic absorption bands would include:

Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the pyrazolo[1,5-a]pyridine ring system would typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) would exhibit characteristic stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen single bonds in the ring system would likely be observed in the 1200-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 500 and 600 cm⁻¹.

Methyl C-H Bending: The methyl group would also show characteristic bending (scissoring and rocking) vibrations, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

Without experimental data, a definitive table of observed frequencies cannot be constructed.

Hypothetical IR Data Table for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H Stretch-CH₃
1650-1400C=C and C=N StretchAromatic Rings
1375-1450C-H Bend-CH₃
1350-1200C-N StretchAromatic Amine
600-500C-Br StretchBromo-Aromatic

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking, halogen bonding, and hydrogen bonding, which govern the material's solid-state properties.

The crystallographic data would include:

Crystal System and Space Group: These describe the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Intermolecular Interactions: Details of any close contacts between molecules, which indicate the presence of non-covalent interactions.

As no published crystal structure for this compound is available, a table of its crystallographic data cannot be provided.

Hypothetical X-ray Crystallography Data Table for this compound

ParameterValue
Chemical FormulaC₈H₇BrN₂
Formula Weight211.06
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 6-Bromo-2-methylpyrazolo[1,5-a]pyridine (B6171016), DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), are performed to find the minimum energy conformation of this compound. nih.govnih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state, or ground state, in the gas phase is identified.

The resulting optimized structure provides theoretical values for the molecule's geometry. For related heterocyclic systems, these computationally derived parameters are typically found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Conformational analysis can also be performed to identify different stable isomers and the energy barriers between them, although for a rigid fused-ring system like pyrazolo[1,5-a]pyridine (B1195680), the scope for different conformations is limited.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

For instance, in a study of the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net Another related derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, was found to have a HOMO-LUMO energy gap of 2.3591 eV, with HOMO and LUMO energies of -3.1033 eV and -0.7442 eV, respectively. nih.gov These calculations help in predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine researchgate.net N/A N/A 4.343
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov -3.1033 -0.7442 2.3591

Note: Data presented is for structurally related compounds to illustrate the application of DFT analysis.

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. The MEP visualizes the charge distribution from the perspective of an approaching positive charge. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis helps identify the most reactive sites on the molecule for electrostatic interactions.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure and assign spectral features. For this compound, theoretical vibrational frequencies (FT-IR and FT-Raman spectra) can be computed. nih.gov By comparing the calculated wavenumbers and intensities with experimental spectra, each vibrational mode can be confidently assigned to specific molecular motions, such as C-H stretching or ring deformations. researchgate.net

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of excited states, allowing for the simulation of the UV-Visible absorption spectrum. researchgate.net The calculated absorption maxima (λmax) can be correlated with experimental spectra to understand the electronic transitions responsible for the observed absorption bands.

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which helps in understanding reaction rates and feasibility.

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT has been used to understand their optical properties by analyzing the effects of different functional groups. rsc.org This type of analysis can reveal how substituents influence the electronic structure and, consequently, the regioselectivity of reactions like electrophilic aromatic substitution. By comparing the stability of potential intermediates or transition states for substitution at different positions on the heterocyclic ring, DFT can predict the most likely reaction outcome.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations predict how every atom in a system moves based on a model of interatomic interactions. nih.gov

For a compound like this compound, MD simulations would be particularly relevant if studying its behavior in a condensed phase (e.g., in solution or a solid material) or its interaction with a biological target like a protein. nih.gov The simulations can reveal information about:

Conformational Stability: How the molecule's structure fluctuates at a given temperature.

Solvation: How solvent molecules arrange themselves around the solute and the energetics of this interaction.

Intermolecular Interactions: In a simulated crystal or aggregate, MD can shed light on non-covalent interactions like π-π stacking or halogen bonding that dictate the packing and material properties.

Binding Dynamics: When docked into a protein's active site, MD can assess the stability of the binding pose and map key intermolecular interactions (e.g., hydrogen bonds) over time. nih.gov

These simulations provide a detailed, atomistic view of molecular motion and interactions that are often inaccessible to experimental techniques alone. nih.gov

Analysis of Intermolecular and Intramolecular Interactions in Crystal Systems

For pyrazolo[1,5-a]pyrimidine systems, key interactions include hydrogen bonds, halogen bonds, and π–π stacking interactions. In the case of this compound, the bromine atom is expected to play a significant role in the crystal packing through the formation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom in the 6-position possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms such as nitrogen or oxygen on neighboring molecules.

Furthermore, the planar pyrazolo[1,5-a]pyrimidine core is susceptible to π–π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. The presence of the methyl group at the 2-position can influence these stacking interactions through steric effects and by modifying the electronic distribution within the aromatic system.

Intramolecularly, the geometry of the fused ring system is largely planar. The substituents, the bromine atom and the methyl group, will have specific orientations relative to the pyrazolopyrimidine core, which are determined by minimizing steric hindrance and optimizing electronic interactions.

Table 1: Potential Intermolecular and Intramolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Atoms Involved
Intermolecular
Halogen BondingInteraction involving the electropositive region (σ-hole) of the bromine atom.Br···N, Br···O
π–π StackingAttractive, noncovalent interactions between aromatic rings.Pyrazolo[1,5-a]pyrimidine rings of adjacent molecules
van der Waals ForcesWeak, non-specific attractive forces between molecules.All atoms in the molecule
Intramolecular
Steric InteractionsRepulsive forces between the methyl group and adjacent atoms influencing conformation.C(2)-CH₃ and neighboring atoms
Dipole-Dipole InteractionsElectrostatic interactions between polar bonds within the molecule.C-Br, C-N bonds

Theoretical-Experimental Studies on Photophysical Properties for Understanding Optical Behavior

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of significant research interest due to their potential applications as fluorophores in various fields, including materials science and biological imaging. nih.gov Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have proven to be invaluable in complementing experimental findings and providing a deeper understanding of the electronic transitions that govern the absorption and emission of light. nih.gov

A comprehensive study on a family of pyrazolo[1,5-a]pyrimidines (PPs) has shown that their photophysical properties are highly tunable by modifying the substituents on the fused ring system. nih.gov The electronic nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly influences the absorption and emission characteristics. nih.gov

For this compound, the bromine atom at the 6-position is considered a halogen with a moderate electron-withdrawing effect through induction, while also possessing lone pairs that can participate in resonance. The methyl group at the 2-position is a weak electron-donating group. The interplay of these substituents will dictate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the energy of the S₀ → S₁ electronic transition.

Theoretical-experimental studies on related pyrazolo[1,5-a]pyrimidines reveal that the introduction of electron-withdrawing groups can lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov This is often attributed to a decrease in the HOMO-LUMO energy gap. Conversely, electron-donating groups can cause a blue-shift (a shift to shorter wavelengths).

Table 2: Predicted Photophysical Properties of this compound Based on General Studies of Pyrazolo[1,5-a]pyrimidines

Photophysical PropertyPredicted Behavior for this compoundRationale
Absorption (λabs) Likely in the UV-A or blue region of the visible spectrum.Based on the pyrazolo[1,5-a]pyrimidine core, with shifts influenced by substituents.
Emission (λem) Expected to show a Stokes shift, with emission at a longer wavelength than absorption.Typical for fluorescent molecules. The bromine substituent may influence the emission wavelength.
Quantum Yield (ΦF) Potentially moderate.The presence of bromine could lead to a heavy-atom effect, but the rigid fused-ring structure is favorable for fluorescence.
Optical Behavior The compound is expected to exhibit fluorescence.The pyrazolo[1,5-a]pyrimidine scaffold is known to be a good fluorophore. nih.gov

It is important to note that these are predictions based on the general behavior of the pyrazolo[1,5-a]pyrimidine class of compounds. Detailed experimental and computational studies specifically on this compound would be necessary to fully elucidate its precise photophysical properties and optical behavior.

Emerging Applications and Role As Advanced Chemical Scaffolds

Role in Materials Science Research and Development

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a subject of growing interest in materials science due to its exceptional photophysical properties. nih.govresearchgate.net Research has focused on harnessing these characteristics for the creation of novel functional materials, particularly in the field of optics and electronics. The unique π-excedent (pyrazole) and π-deficient (pyridine) nature of the fused ring system gives rise to interesting electronic and optical behaviors that can be fine-tuned through chemical synthesis. rsc.org

The structure of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine (B6171016) is particularly well-suited for the design of new materials. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This allows for the strategic construction of extended π-conjugated systems and the assembly of complex molecular frameworks.

Researchers have successfully synthesized a variety of functional derivatives from related pyrazolo[1,5-a]pyrimidine (B1248293) and pyridine (B92270) cores. For instance, palladium-catalyzed C-H bond activation and intermolecular C-H/C-H bond cross-coupling reactions have been employed to create 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines. researchgate.netrsc.org These tailored luminogens exhibit twisted π-structures, a key feature for achieving specific solid-state emission properties. rsc.org Furthermore, the scaffold has been incorporated into metal-organic materials, where the nitrogen atoms of the pyridine and pyrazole (B372694) rings act as coordination sites for metal ions like zinc, forming complexes with potential catalytic and photoluminescent properties. rsc.orgmdpi.com

A significant area of application for pyrazolo[1,5-a]pyridine derivatives is in the development of advanced fluorescent materials and optical probes. researchgate.net The scaffold itself is an emergent fluorophore, and its derivatives often exhibit high fluorescence quantum yields and excellent photostability. researchgate.netrsc.org

The photophysical properties of these compounds are highly tunable. By strategically adding electron-donating or electron-withdrawing groups at different positions on the heterocyclic core, researchers can precisely control characteristics like emission wavelength, Stokes shift, and fluorescence brightness. researchgate.netrsc.org This tunability stems from the ability to modulate the intramolecular charge transfer (ICT) from the pyrazolo[1,5-a]pyridine core to the attached substituents. researchgate.netrsc.org For example, a new fluorescent core called fluoremidine (FD), based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, was developed where N,N-dimethylamino and N-acetyl groups were used to control brightness and shift the emission wavelength. researchgate.net

A major challenge in organic electronics is the aggregation-caused quenching (ACQ) effect, where fluorescent molecules lose their emission properties in the solid state. To address this, derivatives of bipyrazolo[1,5-a]pyridine have been designed to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules become more emissive upon aggregation. rsc.org This is achieved by creating twisted molecular structures that restrict detrimental intermolecular π-π stacking in the solid state. rsc.org These AIEE-active materials are promising candidates for the development of efficient solid-state emitters for applications in organic light-emitting diodes (OLEDs) and sensors.

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
Compound TypeKey Structural FeatureObserved PropertyPotential ApplicationSource
Pyrazolo[1,5-a]pyrimidine-Dioxaborinine HybridsD-A system with ICT from PP core to dioxaborinine ringHigh fluorescence quantum yields (up to 69%)Fluorescent Dyes researchgate.net
7,7'-Diaryl-3,3'-bipyrazolo[1,5-a]pyridinesTwisted π-structure from diaryl groupsAggregation-Induced Emission Enhancement (AIEE)Solid-State Emitters, Organic Luminogens rsc.org
Fluoremidine (FD) AnaloguesN,N-dimethylamino and N-acetyl substitutionsTunable fluorescence brightness and red-shifted emissionFluorescent Probes for Bioimaging researchgate.net
7-Substituted Pyrazolo[1,5-a]pyrimidinesElectron-donating or -withdrawing groups at C7Modulated push-pull system affecting emissionTunable Fluorophores rsc.org

Versatile Building Block in Complex Molecule Synthesis and Combinatorial Library Design

The pyrazolo[1,5-a]pyridine scaffold, and its close relative pyrazolo[1,5-a]pyrimidine, are considered privileged structures for combinatorial library synthesis. nih.govnih.gov Their synthetic versatility allows for structural modifications at multiple positions, enabling the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govencyclopedia.pubmdpi.com

This compound is an exemplary building block for these synthetic endeavors. The bromine atom at the 6-position is a key functional group that readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. encyclopedia.pubnih.govnih.gov These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized derivatives. For instance, the synthesis of potent TTK kinase inhibitors involved a multi-step sequence where a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate underwent sequential displacement of halides followed by a Suzuki-Miyaura coupling to introduce the final aryl group. nih.gov This modular approach is central to combinatorial library design.

The synthesis of libraries based on the pyrazolo[1,5-a]pyrimidine core has been demonstrated, producing over 400 distinct compounds for biological screening. nih.gov This highlights the robustness of the scaffold in synthetic protocols designed for diversity-oriented synthesis. nih.gov

Table 2: Synthetic Reactions Utilizing the Pyrazolo[1,5-a]pyridine/pyrimidine Scaffold
Reaction TypePosition(s) FunctionalizedReagents/CatalystsProduct ClassSource
Suzuki-Miyaura CouplingC3, C5, C6Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters(Hetero)aryl-substituted derivatives encyclopedia.pubnih.gov
Buchwald-Hartwig AminationC5Palladium catalysts, Xantphos, aminesN-Aryl or N-alkyl derivatives nih.gov
Sonogashira Coupling-Copper and Palladium catalysts, terminal alkynesAlkynyl-substituted derivatives encyclopedia.pub
Intermolecular C-H/C-H CouplingC7Palladium catalystsDiaryl-linked structures researchgate.netrsc.org
Nucleophilic Aromatic SubstitutionC5, C7Amines, aryloxy anionsAmino or ether-linked derivatives nih.govnih.gov

Development of Advanced Chemical Probes and Reagents for Research Applications

The unique combination of synthetic accessibility and tunable photophysical properties makes the pyrazolo[1,5-a]pyridine scaffold an excellent platform for creating advanced chemical probes and reagents. These tools are invaluable for studying complex biological systems and for various analytical applications.

Derivatives of this scaffold have been developed as fluorescent probes for live-cell imaging. researchgate.net By modifying the core structure with specific functional groups, researchers can create probes that localize to particular cellular compartments, such as lipid droplets, and report on the local environment through changes in their fluorescence. researchgate.net The modular nature of their synthesis allows for the creation of probes with distinct optical features tailored to specific imaging experiments. researchgate.net

Furthermore, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are central to a large number of potent and selective protein kinase inhibitors. nih.govnih.govnih.govmdpi.com While the primary application of these inhibitors is therapeutic, they also serve as powerful chemical probes for basic research. By selectively inhibiting a specific kinase, these compounds allow researchers to dissect complex cellular signaling pathways, validate new drug targets, and understand the molecular basis of diseases like cancer. nih.govnih.gov The development of inhibitors against kinases such as CHK1, TTK, and PI3Kδ showcases the utility of this scaffold in creating highly specific molecular tools for chemical biology. nih.govnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-methylpyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or biselectrophiles under basic conditions. Key reagents include sodium hydride or potassium carbonate in solvents like DMF or THF. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields (e.g., from 12 hours to 30 minutes) . Optimization of catalyst choice (e.g., pyridine for acid scavenging) and solvent polarity can enhance selectivity for the brominated product .

Q. How can researchers confirm the structural identity of this compound?

Characterization relies on a combination of techniques:

  • NMR : Distinct signals for the bromine-substituted pyridine ring (e.g., δ = 8.38 ppm for aromatic protons in similar compounds) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 215.02 for C₇H₄BrFN₂ analogs) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Matches calculated values for C, H, N, and Br content (e.g., ±0.3% deviation) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Recrystallization using hexane or pentane is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric byproducts. For thermally stable derivatives, sublimation under reduced pressure achieves >98% purity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of pyrazolo[1,5-a]pyridine derivatives be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent-dependent interactions. Systematic SAR studies should:

  • Vary substituents at positions 2 and 6 while keeping the bromine constant.
  • Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across cell lines .
  • Computational docking (e.g., with bacterial DNA gyrase) can predict binding modes and rationalize observed trends .

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?

Bromine at position 6 directs electrophiles to position 7 due to its electron-withdrawing effect. To achieve substitution at position 3:

  • Use bulky directing groups (e.g., trimethylsilyl) to sterically block position 7 .
  • Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for meta-selective functionalization .
  • Kinetic vs. thermodynamic control studies (e.g., low-temperature reactions favor kinetic products) .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

  • Polar aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding with the pyridine nitrogen.
  • Temperature : Storage at −20°C in amber vials prevents photodegradation and thermal decomposition (e.g., <5% degradation over 12 months) .
  • Moisture sensitivity : Use molecular sieves in hygroscopic solvents like THF to avoid hydrolysis of the bromine substituent .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • HPLC-MS : Identifies halogenated byproducts (e.g., di-brominated isomers) with detection limits <0.1% .
  • X-ray crystallography : Resolves structural ambiguities in regiochemistry (e.g., distinguishing 6-bromo from 7-bromo isomers) .
  • TGA/DSC : Monitors thermal stability and identifies decomposition thresholds (>200°C for most analogs) .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., THF over Na/benzophenone) to avoid side reactions .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate cell line authenticity .
  • Data interpretation : Cross-reference NMR shifts with PubChem datasets (CID 67123693 for fluorinated analogs) to confirm assignments .

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